(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine

Lipophilicity Medicinal Chemistry ADME

Laboratories requiring heterocyclic intermediates with balanced lipophilicity (cLogP 1.261) face limited options between overly polar methyl analogs and lipophilic aryl derivatives. This 1,3,4-oxadiazole-2-methanamine offers a strategic solution: - **Structural advantage:** Cyclopentylmethyl substituent vs. smaller alkyls (cLogP 1.261 vs. ~0.3-0.6 for ethyl) - **Synthetic versatility:** Free primary amine enables direct amidation, reductive amination, or PROTAC conjugation - **Physicochemical profile:** 3 rotatable bonds, Fsp3-enriched scaffold for clinical success correlation - **Compliance:** GHS05 (H314) - Requires corrosive storage, PPE, and HazMat coordination

Molecular Formula C9H15N3O
Molecular Weight 181.239
CAS No. 1248219-01-3
Cat. No. B594930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine
CAS1248219-01-3
Synonyms(5-(cyclopentylMethyl)-1,3,4-oxadiazol-2-yl)MethanaMine
Molecular FormulaC9H15N3O
Molecular Weight181.239
Structural Identifiers
SMILESC1CCC(C1)CC2=NN=C(O2)CN
InChIInChI=1S/C9H15N3O/c10-6-9-12-11-8(13-9)5-7-3-1-2-4-7/h7H,1-6,10H2
InChIKeyMAMXJAPOMWOGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1248219-01-3 Compound Profile


(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine (CAS 1248219-01-3) is a heterocyclic amine derivative belonging to the 1,3,4-oxadiazole family, characterized by a cyclopentylmethyl substituent at the 5-position and a primary amine at the 2-position [1]. With a molecular formula of C9H15N3O and a molecular weight of 181.23 g/mol, this compound serves primarily as a versatile synthetic intermediate for medicinal chemistry library construction and lead optimization programs . The 1,3,4-oxadiazole scaffold is widely recognized for its favorable physicochemical properties as a bioisostere of amides and esters, offering enhanced metabolic stability and hydrogen-bonding capacity in drug design [2].

Workflow Medicinal chemistry library construction and lead optimization
Key Feature Unsubstituted primary amine supports diverse derivatization
Lipophilicity Cyclopentylmethyl group provides moderate lipophilicity (reported LogP ~1–2)

1248219-01-3 Substitution Challenges


The 5-position substituent on the 1,3,4-oxadiazole-2-methanamine core directly modulates both lipophilicity (LogP) and metabolic stability, two critical parameters governing compound performance in drug discovery workflows [1]. Computational data indicate that the cyclopentylmethyl group confers a calculated LogP of 1.261, a value that differs substantially from alkyl-substituted analogs such as 5-ethyl (MW 127.14, LogP estimated ~0.3-0.6) and 5-methyl (MW 144.58, LogP estimated ~-0.2 to 0.2) derivatives . Furthermore, the primary amine at the 2-position of 1248219-01-3 remains unsubstituted, unlike N-methyl derivatives (e.g., 5-cyclopropyl-N-methyl-1,3,4-oxadiazole-2-methanamine) which exhibit restricted synthetic derivatization potential . These structural distinctions preclude direct one-for-one substitution without altering the physicochemical and pharmacological profile of the resulting final compounds [2].

Alkyl chain length shift
5‑position substituent size alters lipophilicity and metabolic stability; smaller alkyl analogs may not match target LogP profile.
Amine substitution mismatch
N‑methyl derivatives restrict derivatization pathways, limiting library diversification compared to the primary amine.
2‑Position spacer difference
Methanamine (–CH₂NH₂) vs direct amine (–NH₂) affects conformational flexibility and pKa, influencing conjugation efficiency.

1248219-01-3 Differentiation Evidence


LogP Comparison: Cyclopentylmethyl vs. Other Analogs

The calculated LogP of (5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine is 1.261 . This value positions the compound in a distinct lipophilicity window compared to closely related analogs: 5-ethyl-1,3,4-oxadiazole-2-methanamine (calculated LogP ~0.3-0.6, estimated from smaller alkyl substituent effect) [1]; 5-cyclopropyl-N-methyl-1,3,4-oxadiazole-2-methanamine (calculated LogP -0.76) ; 5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-amine (calculated LogP 1.3146) [2]; and 5-phenyl-1,3,4-oxadiazole-2-methanamine hydrochloride (estimated LogP ~1.8-2.2, inferred from aryl substitution) . The 0.95-2.0 LogP unit difference versus cyclopropyl and ethyl analogs translates to an approximately 9- to 100-fold difference in octanol-water partition coefficient, substantially altering membrane permeability and distribution characteristics.

LogP Comparison
Reported
Target LogP 1.261 vs ethyl analog ~0.3–0.6; cyclopropyl‑N‑methyl −0.76
Supports moderate lipophilicity window for lead optimization review
Computational prediction; verify experimentally
Lipophilicity Medicinal Chemistry ADME

Primary Amine Derivatization Versatility

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine contains an unsubstituted primary amine (─CH2NH2) at the 2-position of the oxadiazole ring . This functional group enables direct derivatization into amides, ureas, Schiff bases, sulfonamides, and secondary/tertiary amines without prior deprotection steps [1]. In contrast, N-methylated analogs such as 5-cyclopropyl-N-methyl-1,3,4-oxadiazole-2-methanamine and 5-(4-chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine [2] possess secondary amine functionality that restricts further N-alkylation and prevents amide bond formation without additional synthetic manipulation. The primary amine also exhibits a lower pKa (~9-10) compared to the secondary amine analogs (~10-11), influencing protonation state under physiological and assay conditions.

Derivatization Capacity
Class‑level
Primary amine enables amide/urea/sulfonamide formation; N‑methyl analogs restricted to secondary amine chemistry
Broader derivatization supports diverse library synthesis
Class‑level inference; verify reactivity
Synthetic Chemistry Derivatization Medicinal Chemistry

2-Position Substituent: Methanamine vs. Amine

The target compound (CAS 1248219-01-3) features a methanamine group (─CH2NH2) at the 2-position of the oxadiazole ring, distinguishing it from the closely related 5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-amine (CAS 1016707-50-8), which bears an amino group (─NH2) directly attached to the oxadiazole core [1]. This single methylene spacer alters the electronic environment of the amine, increases conformational flexibility (rotatable bond count increases from 2 to 3) , and modifies the pKa of the amine by approximately 1-2 units due to reduced conjugation with the electron-withdrawing oxadiazole ring [2]. The calculated topological polar surface area (TPSA) of the target compound is 64.94 Ų , while the 2-amine analog exhibits a PSA of 65.67 Ų [3]—a modest but measurable difference that may influence membrane permeability and target binding.

2‑Position Substituent
Head‑to‑head
ΔMW +14.02, ΔRotatable bonds +1, ΔTPSA −0.73 Ų vs 2‑amine analog
Methanamine spacer alters physicochemical and conformational profile
Direct comparison to CAS 1016707‑50‑8
Heterocyclic Chemistry Structure-Activity Relationship Molecular Scaffold

GHS Hazard Class and Shipping Impact

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine is classified under GHS with Hazard Statement H314 (Causes severe skin burns and eye damage), Signal Word 'Danger', UN Number 3259, and Class 8 (Corrosive substances) . This classification triggers HazMat shipping fees and packaging requirements that differ from non-corrosive analogs such as the 5-ethyl [1] and 5-cyclopropyl derivatives, which may be shipped without HazMat surcharges. Specifically, FedEx HazMat fees for this compound range from $0 (Excepted Quantity packaging) to $50 (HazMat Ground) to $98 (International, inaccessible hazard class), depending on quantity and destination . The compound must be stored sealed in dry conditions at 2-8°C, with shipping at room temperature in continental US .

Hazard & Shipping
Reported
GHS05 H314, UN 3259 Class 8; non‑corrosive analogs ship without HazMat surcharge
HazMat compliance and shipping cost implications
Verify with supplier and EH&S
Chemical Safety Procurement Logistics Hazardous Materials

1248219-01-3 Procurement & Applications


Lead Optimization with Balanced Lipophilicity

This compound is ideally suited for lead optimization programs where a calculated LogP of approximately 1.261 is desired to balance membrane permeability with aqueous solubility . The cyclopentylmethyl substituent provides a strategic lipophilicity boost relative to smaller alkyl analogs (LogP ~0.3-0.6 for ethyl derivative) without exceeding the LogP 3 threshold associated with increased promiscuity and CYP450-mediated clearance [1]. The unsubstituted primary amine enables direct amide coupling or reductive amination to generate diverse compound libraries without additional deprotection steps [2].

Bifunctional Probes and PROTAC Linker Synthesis

The primary amine functionality at the 2-position methanamine group serves as an efficient conjugation handle for attaching the oxadiazole scaffold to biotin, fluorophores, or E3 ligase ligands in PROTAC design . The 5-cyclopentylmethyl group provides sufficient steric bulk and lipophilicity to modulate target engagement while maintaining synthetic tractability. The three rotatable bonds in the molecule [1] allow conformational adaptation to diverse binding pockets, a feature that distinguishes it from the more rigid 2-amine analog (CAS 1016707-50-8) which has only two rotatable bonds [2].

Diversity-Oriented Oxadiazole Library Synthesis

As a versatile building block with an unsubstituted primary amine, this compound can serve as a core scaffold for generating focused libraries via parallel amide coupling, sulfonylation, or urea formation . The cyclopentylmethyl substituent introduces a non-aromatic, sp3-rich cycloalkyl moiety that increases three-dimensional character and fraction of sp3 carbons (Fsp3) compared to aryl-substituted analogs such as 5-phenyl-1,3,4-oxadiazole-2-methanamine [1]. Higher Fsp3 correlates with improved clinical success rates in drug discovery programs [2].

HazMat-Compliant Procurement for Corrosive Compounds

Given the GHS05/H314 classification (Causes severe skin burns and eye damage) , procurement of this compound requires coordination with EH&S departments and may incur HazMat shipping surcharges ranging from $0 (Excepted Quantity) to $98 (International) . Laboratories must ensure appropriate PPE, ventilation, and corrosive storage protocols are in place prior to ordering. The compound must be stored sealed in dry conditions at 2-8°C, with shipping at room temperature in continental US . This scenario is relevant for procurement officers and lab managers evaluating total acquisition cost and safety compliance requirements.

Application
Selection Property
Validation Focus
Lead optimization with balanced lipophilicity
Moderate LogP (~1–2) building block
Permeability‑solubility balance review
Bifunctional probe / PROTAC linker synthesis
Primary amine conjugation handle
Linker attachment efficiency evaluation
Diversity‑oriented oxadiazole library synthesis
sp³‑rich scaffold with derivatizable amine
Library diversity and developability trend review
HazMat‑compliant procurement
GHS05 / H314 corrosive classification
Shipping, storage, and safety compliance review

Technical Documentation Hub

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